molecular formula C12H20O2 B12541206 Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- CAS No. 144536-58-3

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)-

Cat. No.: B12541206
CAS No.: 144536-58-3
M. Wt: 196.29 g/mol
InChI Key: MZKARWNNTCFONE-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexanone, where the cyclohexanone ring is substituted with a 3,3-dimethyl-2-oxobutyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with 3,3-dimethyl-2-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, which lacks the 3,3-dimethyl-2-oxobutyl group.

    2-Methylcyclohexanone: A derivative with a methyl group instead of the oxobutyl group.

    Cyclohexanone, 2-(2-oxopropyl)-: A similar compound with a different alkyl substituent.

Uniqueness

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- is unique due to the presence of the 3,3-dimethyl-2-oxobutyl group, which imparts distinct chemical and physical properties. This substitution affects the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

144536-58-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)cyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h9H,4-8H2,1-3H3

InChI Key

MZKARWNNTCFONE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1CCCCC1=O

Origin of Product

United States

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